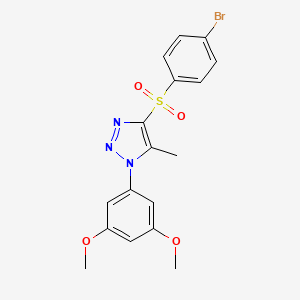
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas of study.
Mecanismo De Acción
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole exerts its biological effects by inhibiting the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, this compound can modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neuronal signaling, and the regulation of glucose metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, this compound modulates signaling pathways involved in synaptic plasticity, learning, and memory. In glucose metabolism, this compound regulates the activity of key enzymes involved in glucose utilization and storage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole is its specificity for GSK3β, which makes it a useful tool for studying the role of GSK3β in various cellular processes. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole. One direction is the development of novel this compound derivatives with improved solubility, stability, and specificity for GSK3β. Another direction is the investigation of the role of this compound in other cellular processes, such as inflammation and immune response. Additionally, this compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research applications. Its specificity for GSK3β makes it a useful tool for studying the role of GSK3β in various cellular processes, and its potential applications in cancer research, neuroscience, and drug discovery make it a promising candidate for further investigation. However, its limitations, such as low solubility and stability, must be taken into account when designing experiments. Future research directions include the development of novel this compound derivatives and the investigation of its potential applications in other areas of study.
Métodos De Síntesis
The synthesis of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride in the presence of an appropriate base to form 4-(4-bromophenyl)sulfonyl chloride. This intermediate is then reacted with 1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde in the presence of a reducing agent to form this compound.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. In drug discovery, this compound has been used as a starting point for the development of novel drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-11-17(26(22,23)16-6-4-12(18)5-7-16)19-20-21(11)13-8-14(24-2)10-15(9-13)25-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEHCIDDYGKGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

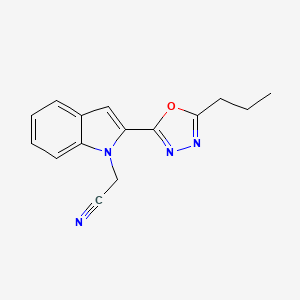
![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)
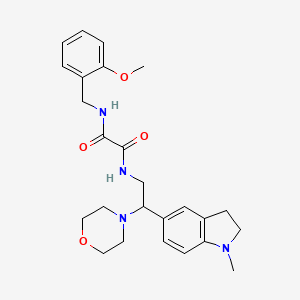


![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)
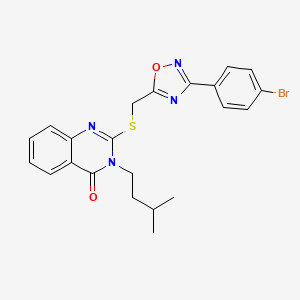
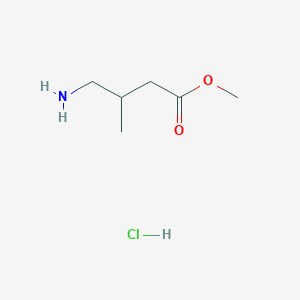
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)


